(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Brand Name:
Vulcanchem
CAS No.:
113516-71-5
VCID:
VC20855612
InChI:
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
SMILES:
C1C(C1N)C2=CC=C(C=C2)F
Molecular Formula:
C9H10FN
Molecular Weight:
151.18 g/mol
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
CAS No.: 113516-71-5
Cat. No.: VC20855612
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113516-71-5 |
|---|---|
| Molecular Formula | C9H10FN |
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 |
| Standard InChI Key | GTYFDGYGRFJTKJ-DTWKUNHWSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F |
| SMILES | C1C(C1N)C2=CC=C(C=C2)F |
| Canonical SMILES | C1C(C1N)C2=CC=C(C=C2)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator